molecular formula C19H14ClFN4O3S2 B2645252 2-[(9-chloro-6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(4-fluorophenyl)acetamide CAS No. 1111048-81-7

2-[(9-chloro-6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(4-fluorophenyl)acetamide

Cat. No. B2645252
CAS RN: 1111048-81-7
M. Wt: 464.91
InChI Key: ZOCGUQWAFWRXFF-UHFFFAOYSA-N
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Description

The compound “2-[(9-chloro-6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(4-fluorophenyl)acetamide” is a complex organic molecule. It has a molecular formula of C22H21ClN4O3S2, an average mass of 489.010 Da, and a mono-isotopic mass of 488.074371 Da .

Scientific Research Applications

Structure-Activity Relationships and Metabolic Stability

Researchers have explored the structure-activity relationships (SAR) of compounds within the same class to enhance their pharmacological profile and metabolic stability. For instance, analogues of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors were examined for their in vitro potency and in vivo efficacy, demonstrating the importance of specific heterocyclic modifications to reduce metabolic deacetylation, a common metabolic pathway that could potentially apply to the study compound (Stec et al., 2011).

Antiviral Applications

The structural motif of benzothiazines has been utilized in the design of anti-HIV agents. Modifications at specific positions of pyrimido[1,2-c][1,3]benzothiazin-6-imine derivatives led to the development of more potent anti-HIV agents, highlighting the potential for compounds like the one to be explored for antiviral applications (Mizuhara et al., 2012).

Diagnostic and Therapeutic Research

Compounds with structural similarities have been synthesized and evaluated for their binding affinity to peripheral benzodiazepine receptors (PBRs), indicating potential applications in imaging and therapy for neurodegenerative disorders. This research path suggests the study compound could be explored for similar diagnostic or therapeutic purposes (Fookes et al., 2008).

Photovoltaic and Non-Linear Optical (NLO) Applications

Investigations into benzothiazolinone acetamide analogs for their photochemical and thermochemical properties, as well as their non-linear optical activity, underscore the versatility of this chemical class. Such studies suggest potential applications beyond pharmacology, including materials science and photovoltaic cell development (Mary et al., 2020).

Antimicrobial Activities

The synthesis and screening of novel fused imino pyrimido benzothiazole compounds and their derivatives for antimicrobial activities reveal the broad utility of benzothiazole compounds in developing new therapeutic agents against various microbial infections (Kale and Mene, 2013).

properties

IUPAC Name

2-(9-chloro-6-methyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanyl-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClFN4O3S2/c1-25-15-7-2-11(20)8-14(15)18-16(30(25,27)28)9-22-19(24-18)29-10-17(26)23-13-5-3-12(21)4-6-13/h2-9H,10H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOCGUQWAFWRXFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)C3=NC(=NC=C3S1(=O)=O)SCC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClFN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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